molecular formula C10H8O4 B14354304 11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione CAS No. 93517-45-4

11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione

Cat. No.: B14354304
CAS No.: 93517-45-4
M. Wt: 192.17 g/mol
InChI Key: NSKOPSMDHHHOAN-UHFFFAOYSA-N
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Description

11,12-Dioxatricyclo[5311~2,6~]dodeca-4,9-diene-3,8-dione is a complex organic compound characterized by its unique tricyclic structure This compound contains multiple rings, including six-membered and eight-membered rings, and features both ketone and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, which forms the core tricyclic structure. This is followed by oxidation reactions to introduce the ketone groups and etherification to form the ether linkages. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione undergoes various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of tricyclic systems and the effects of ring strain on chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with biological macromolecules, while the ether linkages can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    exo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another tricyclic compound with a similar ring structure but different functional groups.

    Tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane: A compound with a similar tricyclic framework but lacking the ketone and ether groups.

Uniqueness

11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione is unique due to its combination of ketone and ether functional groups within a rigid tricyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

93517-45-4

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

11,12-dioxatricyclo[5.3.1.12,6]dodeca-4,9-diene-3,8-dione

InChI

InChI=1S/C10H8O4/c11-5-1-3-7-10-6(12)2-4-8(14-10)9(5)13-7/h1-4,7-10H

InChI Key

NSKOPSMDHHHOAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2C3C=CC(=O)C(C1O2)O3

Origin of Product

United States

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